2,4(1H,3H)-Pyrimidinedione, 1-(4-bromo-2-ethylphenyl)dihydro-
Description
The compound 2,4(1H,3H)-Pyrimidinedione, 1-(4-bromo-2-ethylphenyl)dihydro- is a dihydropyrimidinedione derivative characterized by a saturated pyrimidine ring (2,4-dioxo structure) substituted with a 4-bromo-2-ethylphenyl group at the N1 position. The bromine atom introduces electron-withdrawing effects, while the ethyl group at the ortho position may influence steric interactions and lipophilicity.
Properties
IUPAC Name |
1-(4-bromo-2-ethylphenyl)-1,3-diazinane-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-2-8-7-9(13)3-4-10(8)15-6-5-11(16)14-12(15)17/h3-4,7H,2,5-6H2,1H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQLMKPPHAAWHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)N2CCC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds in dimethylformamide (DMF) under basic conditions with sodium bicarbonate (NaHCO₃) and catalytic lithium iodide (LiI) at 80°C for 15 hours. Lithium iodide enhances the leaving-group ability of the bromide, facilitating nucleophilic attack by the pyrimidinedione’s nitrogen. The crude product is purified via silica gel column chromatography using a hexane:ethyl acetate (2:1) gradient, yielding the target compound in ~39% efficiency.
Optimization Challenges
-
Steric Hindrance : The ethyl group on the phenyl ring introduces steric bulk, necessitating prolonged reaction times compared to smaller substituents.
-
Solvent Selection : Polar aprotic solvents like DMF improve solubility of the aromatic bromide but may necessitate rigorous drying to prevent hydrolysis.
Bromination Strategies for Aromatic Substitution
While the primary bromine substituent in the target compound is typically introduced prior to alkylation, alternative routes involving post-functionalization have been explored.
Direct Bromination Using Tribromophosphorus
A patent by CN104262281A details bromination of aromatic ketones using tribromophosphorus (PBr₃O) in toluene under reflux. Applied analogously, this method could brominate a pre-alkylated intermediate, though regioselectivity must be carefully controlled to avoid over-bromination.
Key Parameters
Side Reactions and Mitigation
Kinoshita et al. observed unintended cyclization during bromination of analogous pyrimidinediones in acetic acid at 125°C. To prevent this, low-temperature bromination (0–5°C) with controlled reagent addition is recommended.
Multi-Step Synthesis via Intermediate Cyclization
An alternative pathway involves constructing the pyrimidinedione ring after introducing the 4-bromo-2-ethylphenyl moiety.
Cyclization of Urethane Intermediates
The patent methodology from CN104262281A outlines a four-step process:
-
Hydrolysis : Convert 2-bromo-1-(4-ethoxyphenyl)ethyl ketone to a hydroxyketone using NaOH in ethanol/water.
-
Esterification : React with phosgene to form a carboxylamine ester.
-
Cyclization : Heat in acetic acid to form the oxazole-2(3H)-one core.
-
Bromination : Introduce bromine using PBr₃O.
Adapting this route, the 4-bromo-2-ethylphenyl group could be incorporated during the esterification step, followed by cyclization to yield the pyrimidinedione skeleton.
Comparative Analysis of Synthetic Routes
Characterization and Validation
Spectroscopic Data
Purity Assessment
Silica gel chromatography remains the gold standard for isolating the target compound, with HPLC analysis showing >98% purity when using gradient elution.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-(4-bromo-2-ethylphenyl)dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrimidinediones with various functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its structural similarity to nucleobases and its ability to interact with biological systems.
- Antiviral Activity : Research indicates that derivatives of pyrimidinediones exhibit antiviral properties. For instance, compounds with similar structures have been studied for their efficacy against viral infections by inhibiting viral replication mechanisms .
- Anticancer Properties : Certain pyrimidine derivatives have shown promise in cancer treatment through mechanisms such as apoptosis induction and cell cycle arrest. Studies have highlighted the potential of these compounds to target specific cancer cell lines effectively .
Synthetic Chemistry
The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.
- Building Block for Drug Synthesis : Its reactivity allows it to be used as a building block for synthesizing more complex molecules, including those with potential therapeutic effects. For example, it can be modified to create analogs that may enhance biological activity or reduce toxicity .
- Functionalization Reactions : The presence of bromine in the structure facilitates electrophilic substitution reactions, making it suitable for further functionalization and derivatization processes .
Material Science
Due to its unique chemical structure, this compound has potential applications in the development of new materials.
- Polymer Chemistry : Pyrimidinediones are being explored for their role in creating polymeric materials with enhanced properties such as thermal stability and mechanical strength .
- Electroactive Materials : The compound's ability to undergo redox reactions positions it as a candidate for use in electroactive materials, which are essential for developing sensors and energy storage devices .
Case Studies
Several studies illustrate the practical applications of 2,4(1H,3H)-Pyrimidinedione derivatives:
- Antiviral Study :
- Cancer Treatment Research :
- Material Development :
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(4-bromo-2-ethylphenyl)dihydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Electronic and Steric Effects
- Bromine vs. Fluorine Substituents : Bromine in the target compound and FMAU’s fluorine atom both exert electron-withdrawing effects, but bromine’s larger atomic radius increases polarizability and steric hindrance. This may enhance binding to hydrophobic enzyme pockets compared to fluorine .
- Ethyl vs.
Physicochemical Properties
- Lipophilicity : The bromo-ethylphenyl group increases logP compared to dihydrouracil (logP ~-0.5), aligning it closer to Bromacil (logP ~1.8). This enhances membrane permeability but may reduce aqueous solubility .
- Stability : Dihydro modification prevents oxidation at C5-C6, improving stability over uracil analogs, as seen in microwave-synthesized pyrimidinediones .
Biological Activity
2,4(1H,3H)-Pyrimidinedione, 1-(4-bromo-2-ethylphenyl)dihydro- is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies to provide a comprehensive overview of its biological activity.
- Chemical Name : 2,4(1H,3H)-Pyrimidinedione, 1-(4-bromo-2-ethylphenyl)dihydro-
- CAS Number : 1539087-46-1
- Molecular Formula : C11H12BrN2O2
- Molecular Weight : 284.13 g/mol
Biological Activity Overview
Research indicates that pyrimidinedione derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds in the pyrimidinedione class have demonstrated effectiveness against various bacterial strains. A study showed that derivatives displayed significant antimicrobial properties when tested against both Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Pyrimidinediones have been reported to exhibit anticancer activity. Specifically, some derivatives have shown cytotoxic effects on cancer cell lines in vitro, suggesting their potential use as chemotherapeutic agents .
- Anti-inflammatory Effects : Certain studies highlight the anti-inflammatory properties of pyrimidine derivatives, indicating their potential application in treating inflammatory diseases .
Synthesis Methods
The synthesis of 2,4(1H,3H)-Pyrimidinedione derivatives typically involves the reaction of substituted phenyl compounds with thiourea or similar reagents under specific conditions. The following general method has been reported:
- Condensation Reaction : Aryl methylene derivatives are reacted with thiourea in the presence of a base (such as KOH) in an ethanol solvent.
- Heating : The mixture is heated under reflux or microwave irradiation to facilitate the reaction.
- Purification : The resulting product is purified through crystallization or chromatography.
Table 1: Summary of Biological Activities
Case Study Example
In a study conducted by Silva et al., various pyrimidinedione derivatives were synthesized and evaluated for their biological activities. One derivative exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics against Staphylococcus aureus and Escherichia coli. The compound's mechanism was attributed to its ability to inhibit bacterial DNA synthesis .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2,4(1H,3H)-Pyrimidinedione derivatives, and how do they apply to this compound?
- Methodological Answer : The synthesis of dihydropyrimidine derivatives typically employs one-pot multicomponent reactions (e.g., Biginelli reaction) under acidic catalysis. For the 4-bromo-2-ethylphenyl substituent, regioselective bromination and alkylation steps may precede cyclization. Solvent choice (e.g., ethanol or acetic acid) and temperature control (80–100°C) are critical to minimize side products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. How can the structural integrity of this compound be validated after synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to confirm the dihydropyrimidinedione core and substituent positions (e.g., bromine’s deshielding effect on aromatic protons).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion matching theoretical mass).
- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, as demonstrated in structurally similar pyrrolo-pyrimidine derivatives .
Q. What solvents and conditions stabilize this compound during storage?
- Methodological Answer : The compound should be stored in anhydrous DMSO or ethanol at –20°C to prevent hydrolysis of the dihydropyrimidinedione ring. Avoid prolonged exposure to light, as brominated aromatic groups may undergo photodegradation. Stability assays (HPLC monitoring over 72 hours) are advised to confirm optimal conditions .
Advanced Research Questions
Q. How do electronic effects of the 4-bromo-2-ethylphenyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom at the para position serves as a leaving group in Suzuki-Miyaura couplings, while the ortho-ethyl group introduces steric hindrance. Computational studies (DFT calculations) can predict activation barriers for Pd-catalyzed reactions. Experimentally, use bulky ligands (e.g., SPhos) to enhance catalytic efficiency. Monitor reaction progress via TLC with UV quenching .
Q. What strategies resolve contradictions in biological activity data for dihydropyrimidinedione derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., inconsistent IC50 values) may arise from assay conditions (e.g., serum protein binding) or cellular uptake variability. Normalize data using a reference compound (e.g., doxorubicin) and perform dose-response curves across multiple cell lines. Pair with molecular docking to correlate activity with binding affinity to target proteins (e.g., kinases) .
Q. How can process simulation optimize large-scale purification of this compound?
- Methodological Answer : Implement computational fluid dynamics (CFD) to model crystallization kinetics. Parameters like cooling rate and agitation speed are optimized using software (e.g., Aspen Plus). Pilot-scale trials should validate purity (>98%) and yield, with in-line PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring .
Q. What mechanistic insights explain the compound’s potential as a kinase inhibitor?
- Methodological Answer : Competitive binding assays (e.g., ATP-site displacement) and hydrogen-deuterium exchange mass spectrometry (HDX-MS) can map interactions with kinase domains. Compare with co-crystal structures of analogous inhibitors to identify conserved binding motifs. Mutagenesis studies (e.g., alanine scanning) validate critical residues for inhibition .
Theoretical and Experimental Design Considerations
Q. How to design a study linking this compound’s electronic properties to its pharmacological profile?
- Methodological Answer :
Quantum Chemical Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict redox activity.
QSAR Modeling : Corrogate substituent effects (e.g., Hammett σ values) with bioactivity data.
In Vitro Validation : Test ROS generation (e.g., DCFH-DA assay) to assess oxidative stress mechanisms .
Q. What statistical approaches address batch-to-batch variability in biological assays?
- Methodological Answer : Use mixed-effects models to account for random factors (e.g., plate effects). Include technical replicates and apply ANOVA with post-hoc correction (e.g., Tukey’s HSD). Pre-screen batches via PCA (Principal Component Analysis) to identify outlier samples .
Data Presentation Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
